

# Synthesis of L-methionyl-L-histidine: An Indepth Technical Guide

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Compound of Interest		
Compound Name:	Met-His	
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This technical guide provides a comprehensive, step-by-step protocol for the solution-phase synthesis of the dipeptide L-methionyl-L-histidine. The described methodology employs common protecting group strategies and coupling reagents to ensure a high-purity final product. This document details the necessary experimental procedures, data presentation in tabular format, and visual workflows to facilitate understanding and reproducibility in a research and development setting.

### Overview of the Synthetic Strategy

The synthesis of L-methionyl-L-histidine is achieved through a multi-step process that involves the protection of reactive functional groups, peptide bond formation, and subsequent deprotection to yield the final dipeptide. The chosen strategy utilizes the tert-butyloxycarbonyl (Boc) group for the protection of the  $\alpha$ -amino group of L-methionine and a methyl ester for the protection of the C-terminus of L-histidine. To prevent undesirable side reactions, the imidazole side chain of L-histidine is protected with a trityl (Trt) group.

The overall synthetic workflow can be summarized in the following key stages:

 Protection of Amino Acids: Preparation of Nα-Boc-L-methionine and Nτ-Trityl-L-histidine methyl ester.



- Peptide Coupling: Formation of the dipeptide bond between the protected amino acids using a carbodiimide coupling agent.
- Deprotection: Sequential removal of the protecting groups to yield the final L-methionyl-L-histidine.
- Purification: Isolation and purification of the final product using chromatographic techniques.

# **Experimental Protocols Materials and Reagents**

All amino acids and reagents should be of high purity (≥98%). Solvents should be anhydrous where specified.



Reagent/Material	Supplier	Grade
L-Methionine	Sigma-Aldrich	≥99%
L-Histidine	Sigma-Aldrich	≥99%
Di-tert-butyl dicarbonate ((Boc) <sub>2</sub> O)	Acros Organics	99%
Thionyl chloride (SOCl <sub>2</sub> )	Alfa Aesar	99%
Trityl chloride (Trt-Cl)	TCI	>98%
Triethylamine (TEA)	Fisher Scientific	≥99.5%
1-Ethyl-3-(3- dimethylaminopropyl)carbodiim ide (EDC)	Chem-Impex	≥98%
1-Hydroxybenzotriazole (HOBt)	Oakwood Chemical	≥97%
Dichloromethane (DCM), anhydrous	Acros Organics	99.8%
N,N-Dimethylformamide (DMF), anhydrous	Acros Organics	99.8%
Methanol (MeOH), anhydrous	J.T.Baker	99.8%
Diethyl ether	Fisher Scientific	ACS Grade
Trifluoroacetic acid (TFA)	Sigma-Aldrich	99%
Triisopropylsilane (TIS)	Acros Organics	98%
Sodium hydroxide (NaOH)	EMD Millipore	≥97%
Dowex 50WX8 cation exchange resin	Sigma-Aldrich	50-100 mesh
C18 reverse-phase silica gel	Waters	

## **Synthesis of Protected Amino Acids**



#### 2.2.1. Nα-Boc-L-methionine (1)

- Suspend L-methionine (14.9 g, 100 mmol) in a mixture of dioxane (200 mL) and water (100 mL).
- Add triethylamine (21 mL, 150 mmol) to the suspension and stir until the amino acid dissolves.
- Cool the solution to 0 °C in an ice bath.
- Add a solution of di-tert-butyl dicarbonate (24.0 g, 110 mmol) in dioxane (50 mL) dropwise over 1 hour.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Remove the dioxane by evaporation under reduced pressure.
- Add water (200 mL) and wash the aqueous layer with ethyl acetate (3 x 100 mL).
- Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.
- Extract the product with ethyl acetate (3 x 150 mL).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield  $N\alpha$ -Boc-L-methionine as a white solid.
- 2.2.2. L-Histidine methyl ester dihydrochloride (2)
- Suspend L-histidine (15.5 g, 100 mmol) in anhydrous methanol (200 mL).
- Cool the suspension to -10 °C in an ice-salt bath.
- Add thionyl chloride (11 mL, 150 mmol) dropwise over 30 minutes, keeping the temperature below -5 °C.
- After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.



- Cool the solution and evaporate the solvent under reduced pressure to obtain a solid.
- Triturate the solid with diethyl ether (200 mL), filter, and dry under vacuum to yield L-histidine methyl ester dihydrochloride as a white powder.
- 2.2.3. Nτ-Trityl-L-histidine methyl ester (3)
- Dissolve L-histidine methyl ester dihydrochloride (24.2 g, 100 mmol) in anhydrous DCM (300 mL).
- Cool the solution to 0 °C and add triethylamine (28 mL, 200 mmol) dropwise.
- Add trityl chloride (29.3 g, 105 mmol) portion-wise over 30 minutes.
- Allow the reaction to warm to room temperature and stir for 24 hours.
- Wash the reaction mixture with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
- Purify the crude product by flash chromatography on silica gel (eluent: DCM/MeOH, 98:2 to 95:5) to afford Nτ-Trityl-L-histidine methyl ester as a white foam.

#### **Peptide Coupling**

- 2.3.1. Synthesis of Nα-Boc-L-methionyl-Nτ-Trityl-L-histidine methyl ester (4)
- Dissolve Nα-Boc-L-methionine (1) (12.45 g, 50 mmol) and Nτ-Trityl-L-histidine methyl ester
   (3) (20.55 g, 50 mmol) in anhydrous DMF (250 mL).
- Cool the solution to 0 °C in an ice bath.
- Add 1-Hydroxybenzotriazole (HOBt) (7.43 g, 55 mmol).
- Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (10.54 g, 55 mmol) portion-wise.
- Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 24 hours.



- Pour the reaction mixture into ice-cold water (1 L) and stir for 30 minutes.
- Collect the precipitated solid by filtration and wash with cold water.
- Dissolve the solid in ethyl acetate (500 mL) and wash with 5% citric acid solution (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected dipeptide as a white solid.

#### **Deprotection**

- 2.4.1. Saponification of the Methyl Ester (5)
- Dissolve the protected dipeptide (4) (28.5 g, 40 mmol) in a mixture of methanol (200 mL) and water (50 mL).
- Cool the solution to 0 °C and add 1 M NaOH solution (44 mL, 44 mmol) dropwise.
- Stir the mixture at room temperature for 4 hours, monitoring the reaction by TLC.
- Neutralize the reaction mixture with 1 M HCl to pH 7.
- Remove the methanol by evaporation under reduced pressure.
- Acidify the remaining aqueous solution to pH 3 with 1 M HCl.
- Extract the product with ethyl acetate (3 x 150 mL).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate to give the N-Boc, Nτ-Trt protected dipeptide acid.
- 2.4.2. Acidolysis of Boc and Trityl Groups (6)
- Dissolve the protected dipeptide acid (5) (27.9 g, 40 mmol) in a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (200 mL).
- Stir the solution at room temperature for 2 hours.



- · Remove the TFA by rotary evaporation.
- Triturate the oily residue with cold diethyl ether (300 mL) to precipitate the crude peptide.
- Centrifuge the suspension and decant the ether. Repeat the ether wash twice.
- Dry the crude peptide under vacuum.

#### **Purification of L-methionyl-L-histidine**

- Ion-Exchange Chromatography:
  - Dissolve the crude peptide in water and adjust the pH to 5.0.
  - Load the solution onto a Dowex 50WX8 cation exchange resin column (H+ form).
  - Wash the column with water to remove neutral and anionic impurities.
  - Elute the dipeptide with a 2 M aqueous ammonia solution.
  - Collect the fractions and monitor by TLC.
  - Pool the fractions containing the product and lyophilize.
- Reversed-Phase Chromatography:
  - For further purification, dissolve the lyophilized powder in a minimal amount of water.
  - Purify by preparative reversed-phase HPLC on a C18 column using a linear gradient of water and acetonitrile, both containing 0.1% TFA.
  - Collect the fractions corresponding to the main peak.
  - Lyophilize the pure fractions to obtain L-methionyl-L-histidine as a white, fluffy powder.

# Data Presentation Expected Yields and Physical Properties



Step	Product	Molecular Formula	Molecular Weight ( g/mol )	Expected Yield (%)	Physical Appearance
2.2.1	Nα-Boc-L- methionine (1)	C10H19NO4S	249.33	85-95	White solid
2.2.2	L-Histidine methyl ester dihydrochlori de (2)	C7H13Cl2N3O	242.10	90-98	White powder
2.2.3	Nt-Trityl-L- histidine methyl ester (3)	C26H27N3O2	413.51	70-80	White foam
2.3.1	Nα-Boc-L- methionyl-Nτ- Trityl-L- histidine methyl ester (4)	C36H44N4O5S	644.82	80-90	White solid
2.4.1	Nα-Boc-L- methionyl-Nτ- Trityl-L- histidine (5)	C35H42N4O5S	630.80	90-95	White solid
2.5	L-methionyl- L-histidine (6)	C11H18N4O3S	286.35	60-70 (after purification)	White powder

## **Characterization Data (Expected)**



Compound	¹H NMR (δ, ppm in D₂O)	¹³C NMR (δ, ppm in D₂O)	Mass Spectrometry (m/z)	Optical Rotation [α] <sup>20</sup> _D_
L-methionyl-L- histidine (6)	~8.6 (s, 1H, His Im-H2), ~7.3 (s, 1H, His Im-H5), ~4.6 (t, 1H, His α-H), ~4.0 (t, 1H, Met α-H), ~3.2 (dd, 2H, His β-CH <sub>2</sub> ), ~2.6 (t, 2H, Met y-CH <sub>2</sub> ), ~2.1 (s, 3H, Met ε-CH <sub>3</sub> ), ~2.0 (m, 2H, Met β-CH <sub>2</sub> )	~175 (Met C=O), ~174 (His C=O), ~135 (His Im- C2), ~130 (His Im-C4), ~118 (His Im-C5), ~54 (His α-C), ~53 (Met α-C), ~30 (Met γ-C), ~29 (Met β-C), ~27 (His β-C), ~14 (Met ε-C)	287.11 [M+H] <sup>+</sup> , 309.09 [M+Na] <sup>+</sup>	To be determined

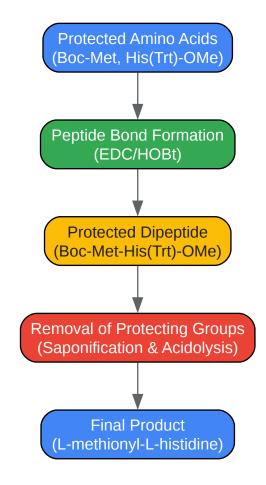
## **Mandatory Visualizations**



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Caption: Overall workflow for the synthesis of L-methionyl-L-histidine.





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Caption: Logical relationship of the key synthetic transformations.

This guide provides a robust and detailed protocol for the synthesis of L-methionyl-L-histidine, suitable for implementation in a chemical research laboratory. Adherence to the described procedures and purification strategies is expected to yield a high-purity product for subsequent applications.

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